2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one
Overview
Description
Typically, this would include the compound’s systematic name, any common names, and its role or use in industry or research.
Synthesis Analysis
This would involve a detailed look at the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts used.Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its atomic arrangement and any interesting features of its structure.Chemical Reactions Analysis
This would involve a study of the chemical reactions the compound undergoes, including its reactivity and the products it forms.Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and chemical stability.Scientific Research Applications
Microwave-Assisted Synthesis of Pyrrolidine Derivatives
A study by Vargas et al. (2012) presented an efficient microwave-assisted synthesis method for 1-aryl-4-dimethylaminomethylene pyrrolidine derivatives. This process offers a quicker and milder alternative to traditional methods, highlighting the compound's role in facilitating the synthesis of structurally diverse pyrrolidine-based molecules with potential applications in medicinal chemistry and drug design Vargas et al., 2012.
Generation of Structurally Diverse Libraries
Roman (2013) explored the use of a ketonic Mannich base derived from 2-acetylthiophene, which bears resemblance to the target compound in its functional groups, for generating a wide array of compounds through alkylation and ring closure reactions. This study exemplifies the compound's utility in creating a rich diversity of chemical structures, potentially useful for pharmaceutical development and chemical research Roman, 2013.
Facilitating Heterocyclic Compound Synthesis
Research by Hassaneen et al. (2003) on the reactions of indene-1,3-diones with various amines, including structural analogs of the target compound, resulted in the formation of novel heterocyclic compounds. This work underlines the compound's role in the synthesis of heterocycles, which are crucial frameworks in many biologically active molecules Hassaneen et al., 2003.
Contribution to Polymer Science
A study on the anionic polymerization of derivatives similar in functionality to 2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one by Hirao et al. (1998) reveals the compound's potential in polymer science. The ability to undergo living polymerization opens avenues for the development of polymers with tailored properties, emphasizing the compound's importance in material science Hirao et al., 1998.
Development of Fluorine-Containing Compounds
Okada et al. (1992) demonstrated the synthesis of fluorine-containing pyridines and pyridones using reactants with similar functional groups to the target compound. This research highlights its applicability in introducing fluorine atoms into organic molecules, a technique often used to enhance the biological activity and stability of pharmaceuticals Okada et al., 1992.
Safety And Hazards
This would involve a discussion of any known hazards associated with the compound, including its toxicity and any safety precautions that need to be taken when handling it.
Future Directions
This would involve a discussion of potential future research directions, including any unanswered questions about the compound and its potential uses.
properties
IUPAC Name |
(2E)-2-(dimethylaminomethylidene)-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3N2O2/c1-13(2)5-6-7(15)3-4-14(6)8(16)9(10,11)12/h5H,3-4H2,1-2H3/b6-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GUUKWIFUEFOPDD-AATRIKPKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C1C(=O)CCN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C/1\C(=O)CCN1C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Dimethylaminomethylene-1-(2,2,2-trifluoro-acetyl)-pyrrolidin-3-one |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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